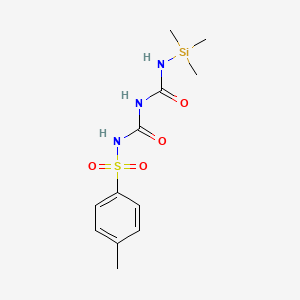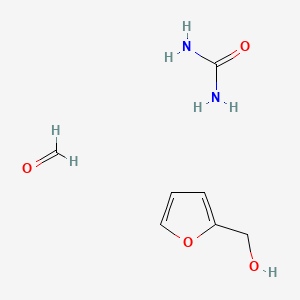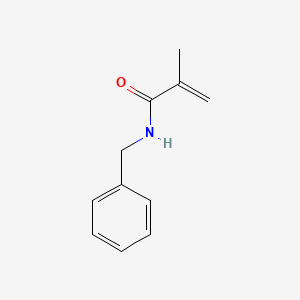
1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea
Vue d'ensemble
Description
1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea is a chemical compound with the molecular formula C12H19N3O4SSi and a molecular weight of 329.45 g/mol . This compound is known for its unique structure, which includes a sulfonyl group, a trimethylsilyl group, and a urea moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with trimethylsilyl isocyanate in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles such as halides or alkoxides replace the trimethylsilyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides .
Applications De Recherche Scientifique
1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonylurea derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylurea derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea can be compared with other sulfonylurea derivatives, such as:
1-(4-Methylphenyl)sulfonylurea: Lacks the trimethylsilyl group, which may affect its stability and reactivity.
1-(4-Methylphenyl)sulfonyl-3-(methylcarbamoyl)urea: Contains a methyl group instead of a trimethylsilyl group, which can influence its chemical properties and biological activity.
The presence of the trimethylsilyl group in this compound makes it unique, providing enhanced stability and potential for diverse applications .
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4SSi/c1-9-5-7-10(8-6-9)20(18,19)14-11(16)13-12(17)15-21(2,3)4/h5-8H,1-4H3,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLDWKZUDJCCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968919 | |
| Record name | N-{Hydroxy[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N'-(trimethylsilyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-24-2 | |
| Record name | NSC10792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{Hydroxy[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N'-(trimethylsilyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Silane, bis([1,1'-biphenyl]-4-yl)diphenyl-](/img/structure/B1619824.png)







